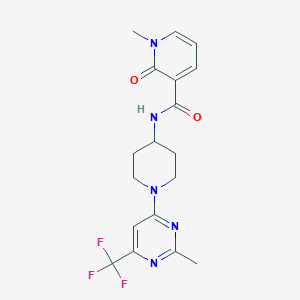

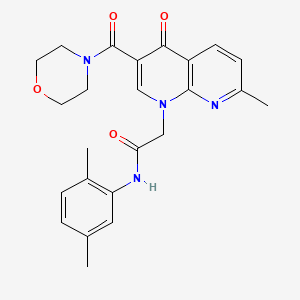

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide, also known as BDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDPA is a pyrrole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Efficient Synthesis Methods : The synthesis of pyrrole derivatives, including structures similar to "N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide," involves various efficient methodologies. For instance, the efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide as a key intermediate for atorvastatin, employs the 1,3-dipolar cycloaddition reaction of mesoionic munchnone with N1,3-diphenyl-2-propynamide (Pandey & Rao, 2004).

Applications in Medicinal Chemistry

Antimicrobial Agents : Synthesis of pyrrole derivatives has been explored for their antimicrobial properties. Research demonstrates the synthesis of certain pyrrole derivatives as antimicrobial agents, showcasing the potential for compounds within this class to serve as the basis for developing new antimicrobial medications (Mohamed, El-Domany, & Abd El-hameed, 2009).

Antibacterial Activity : Novel analogs designed from the pyrrole structure, including compounds similar to "N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide," have shown promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis. This emphasizes the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Applications in Material Science

Conducting Polymers : Research into the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent group indicates the potential use of pyrrole-based compounds in material science. Such compounds can be integral to developing new materials with specific electrical and thermal properties (Ghaemy & Alizadeh, 2009).

Electropolymerization for Low Oxidation Potential Polymers : Derivatized bis(pyrrol-2-yl) arylenes have been synthesized for electropolymerization, resulting in conducting polymers with low oxidation potentials. This showcases the application of pyrrole derivatives in creating stable, electrically conducting forms, suitable for various electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Propiedades

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N3O/c1-23-12-11-19-27(20-23)32(36)34-31-28(21-33)29(25-15-7-3-8-16-25)30(26-17-9-4-10-18-26)35(31)22-24-13-5-2-6-14-24/h2-20H,22H2,1H3,(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVPDMFIAOTDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2818791.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate](/img/structure/B2818795.png)

![2-(methylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2818797.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818801.png)

![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)

![[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B2818808.png)